molecular formula C23H20N2O5 B11814932 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid

Cat. No.: B11814932
M. Wt: 404.4 g/mol
InChI Key: VFLMGKQAJOPJOB-UHFFFAOYSA-N
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Description

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino compound is then coupled with 6-methyl-2-oxo-1H-pyridin-4-yl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated synthesizers and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling: The free amino group can then participate in peptide bond formation with carboxylic acids or activated esters.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: DCC or DIC with DMAP in anhydrous conditions.

    Oxidation/Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used depending on the desired transformation.

Major Products Formed

    Deprotected Amino Compound: After removal of the Fmoc group.

    Peptide Chains: When used in peptide synthesis, the major products are extended peptide chains.

Scientific Research Applications

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid is widely used in:

    Peptide Synthesis: As a protecting group for amino acids.

    Medicinal Chemistry: In the development of peptide-based drugs.

    Biochemistry: For studying protein interactions and functions.

    Material Science: In the synthesis of peptide-based materials and nanostructures.

Mechanism of Action

The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group is removed to reveal the free amino group, allowing for further functionalization or peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(quinolin-3-yl)propanoic acid
  • 2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid
  • 2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylsulfanyl-butyric acid

Uniqueness

The uniqueness of 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid lies in its specific structure, which combines the stability of the Fmoc protecting group with the functional versatility of the pyridinyl acetic acid moiety. This makes it particularly useful in complex peptide synthesis and other applications requiring precise control over amino group reactivity.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid

InChI

InChI=1S/C23H20N2O5/c1-13-10-14(11-20(26)27)21(22(28)24-13)25-23(29)30-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-10,19H,11-12H2,1H3,(H,24,28)(H,25,29)(H,26,27)

InChI Key

VFLMGKQAJOPJOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

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